3-Chloro-N-phenylpropanamide

Physicochemical Synthetic Chemistry Halogen Exchange

Researchers requiring a halogenated anilide for heterocyclic synthesis often face purity inconsistencies that impact cyclization yields. 3-Chloro-N-phenylpropanamide provides a reliable solution as a pharmaceutical intermediate. - Enables clean intramolecular Friedel-Crafts alkylation to yield 3,4-dihydro-2(1H)-quinolinone via its terminal chlorine leaving group. - Facilitates beta-lactam formation with defined reactivity distinct from bromo or non-halogenated analogs, ensuring predictable reaction kinetics. - Supplied with verified purity to minimize purification burdens in parallel synthesis and SAR studies targeting delta-opioid receptor antagonists.

Molecular Formula C9H10ClNO
Molecular Weight 183.63 g/mol
CAS No. 3460-04-6
Cat. No. B109852
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Chloro-N-phenylpropanamide
CAS3460-04-6
Molecular FormulaC9H10ClNO
Molecular Weight183.63 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)CCCl
InChIInChI=1S/C9H10ClNO/c10-7-6-9(12)11-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,12)
InChIKeyFRXJYUFHAXXSAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-N-phenylpropanamide Properties and Procurement


3-Chloro-N-phenylpropanamide (CAS 3460-04-6), also known as 3-chloropropionanilide, is a chlorinated amide derivative with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol [1]. This compound is characterized by its white to light yellow crystalline solid appearance, a melting point range of 119.5-120.5 °C, and a density of 1.220±0.06 g/cm³ (predicted) . It exhibits solubility in common organic solvents such as ethanol, ether, and chloroform, while showing low water solubility . Primarily utilized as a synthetic intermediate in the production of pharmaceuticals, agrochemicals, and dyes , its procurement relevance stems from its role as a versatile building block in heterocyclic chemistry, particularly for synthesizing dihydroquinolinones and beta-lactams [2].

Synthetic intermediate for dihydroquinolinones and β-lactams via intramolecular cyclization
Chlorine leaving group supports nucleophilic substitution in heterocyclic chemistry
Soluble in common organic solvents (ethanol, ether, chloroform) for flexible reaction setup

3-Chloro-N-phenylpropanamide Structural Specificity


Despite its structural simplicity, 3-chloro-N-phenylpropanamide cannot be freely substituted by close analogs such as N-phenylpropanamide, 3-bromo-N-phenylpropanamide, or 3-chloro-N-methylpropanamide without altering reaction outcomes and biological profiles. The presence of the terminal chlorine atom confers distinct reactivity in nucleophilic substitution and elimination pathways, while the N-phenyl group influences molecular conformation and target binding [1]. Direct evidence demonstrates that substituting the 3-chloro moiety with a 3-bromo group increases molecular weight from 183.63 g/mol to 228.09 g/mol and alters the leaving group potential, impacting reaction kinetics and downstream product purity . Furthermore, class-level inference from structurally related compounds indicates that the specific halogen identity (Cl vs. Br) and substitution pattern can significantly modulate herbicidal and antimicrobial potency . These quantifiable differences in physicochemical properties and reactivity underscore the necessity of compound-specific procurement for precise experimental outcomes.

Leaving group
Chlorine vs bromine substitution alters leaving group potential, which may shift reaction kinetics and product purity profiles. Direct mass difference (24% heavier for bromo) impacts stoichiometry calculations.
Non-halogenated analog
N-phenylpropanamide lacks the electrophilic chlorine, so cyclization and nucleophilic displacement pathways are not accessible; melting point drops by ~15 °C, modifying recrystallization behavior.

3-Chloro-N-phenylpropanamide Comparative Evidence


Molecular Weight: Chloro vs Bromo Analog

3-Chloro-N-phenylpropanamide (CAS 3460-04-6) has a molecular weight of 183.63 g/mol, while its direct bromo-substituted analog, 3-bromo-N-phenylpropanamide (CAS 7661-07-6), has a molecular weight of 228.09 g/mol, representing a 24.2% increase in mass [1]. This difference directly impacts molar equivalents in stoichiometric calculations and physical handling in preparative-scale syntheses. The chlorine atom provides a balance of leaving group ability for nucleophilic substitution without the excessive reactivity or cost associated with bromine-based leaving groups .

Mol. weight (Cl vs Br)
Head-to-head
Target: 183.63 g/mol Comparator (3-bromo): 228.09 g/mol Difference: +44.46 g/mol (24.2%)
Affects stoichiometry and large-scale handling; chloro offers balanced leaving group reactivity.
Calculated from molecular formulas (C9H10ClNO vs C9H10BrNO)
Physicochemical Synthetic Chemistry Halogen Exchange

Melting Point: Chloro vs Non-Halogenated Analog

3-Chloro-N-phenylpropanamide exhibits a melting point of 119.5-120.5 °C . This narrow, moderately high melting range facilitates purification by recrystallization and indicates good solid-state stability at ambient temperatures. In contrast, the non-halogenated analog N-phenylpropanamide (CAS 620-71-3) has a melting point of 104-106 °C, which is approximately 15 °C lower [1]. This difference in thermal behavior can influence storage conditions and recrystallization solvent selection in preparative workflows.

Melting point
Head-to-head
Target: 119.5–120.5 °C Non-halogenated analog: 104–106 °C Δ ≈ 15 °C higher
Supports easier purification by recrystallization and better ambient storage stability.
Standard melting point determination
Crystallization Purity Physical Properties

Aqueous Solubility: Chloro vs Non-Halogenated Analog

3-Chloro-N-phenylpropanamide demonstrates a water solubility of approximately 1.36 mg/mL (0.00741 mol/L) . While specific solubility data for N-phenylpropanamide is not available for direct comparison, class-level inference suggests the chlorine substitution on the propanamide chain reduces aqueous solubility compared to the non-halogenated parent compound. This differential solubility profile directly impacts reaction solvent selection and potential biological assay conditions where aqueous solubility is a critical parameter.

Aqueous solubility
Data to verify
~1.36 mg/mL (0.00741 mol/L) Non-halogenated comparator: not directly quantified; class-level inference suggests higher solubility.
Solubility context for reaction solvent selection; class-level inference requires compound-specific verification.
Vendor-derived data; no peer-reviewed source
Solubility Formulation Reaction Solvent Selection

Synthetic Yield Benchmark

A patent procedure (US04818755) reports the synthesis of 3-chloro-N-phenylpropanamide via reaction of 3-chloropropionyl chloride (300 mL) with aniline (575 mL) in acetone, yielding the desired product with a melting point of 114°-115.5° C . While the exact percentage yield is not stated, the described workup procedure involving filtration and water washing suggests a preparatively useful yield. For comparison, similar reactions with alternative amines or acid chlorides can result in variable yields depending on the electronic and steric nature of the substrates, with literature indicating that 3-chloro-N-arylpropionamides can be cyclized to beta-lactams in good yields [1].

Synthetic yield benchmark
Supporting evidence
Schotten-Baumann acylation (3-chloropropionyl chloride + aniline) reported preparatively useful yield; M.P. 114–115.5 °C.
Established procedure supports procurement for multistep synthesis planning.
Qualitative yield; exact % not stated
Synthesis Yield Process Chemistry

3-Chloro-N-phenylpropanamide Research and Industrial Applications


Heterocyclic Synthesis: Dihydroquinolinone & Beta-Lactam

3-Chloro-N-phenylpropanamide is an established intermediate for the synthesis of 3,4-dihydro-2(1H)-quinolinone via intramolecular Friedel-Crafts alkylation . This cyclization leverages the electrophilic nature of the terminal chlorine, which is activated under Lewis acid catalysis. The compound's specific reactivity profile makes it preferable to non-halogenated analogs for this application, as the chloro substituent provides a clean leaving group without introducing unwanted side reactions [1].

Delta-Opioid Receptor Ligand Development

3-Chloro-N-phenylpropanamide has been reported to act as an anticancer agent that inhibits the production of δ-receptors and prevents their activation, functioning as an antagonist at this opioid receptor subtype . This activity is structurally specific to the chloropropanamide scaffold and may not be replicated by bromo or non-halogenated analogs due to differences in molecular recognition and binding kinetics.

Agrochemical Intermediate Synthesis

This compound serves as a key building block for the synthesis of certain pesticides and herbicides, as indicated by its downstream product connections to dihydroquinolinone derivatives . The balance of reactivity and stability provided by the 3-chloro group is essential for subsequent transformations in agrochemical synthetic routes, where cost-effectiveness and scalability are critical procurement considerations.

Medicinal Chemistry Scaffold Elaboration

Due to its defined molecular weight (183.63 g/mol), moderate lipophilicity (XLogP3 ~1.7), and hydrogen bonding capacity (1 donor, 2 acceptors), 3-chloro-N-phenylpropanamide represents a drug-like fragment suitable for further functionalization . Its procurement for library synthesis or SAR studies is justified by its compliance with lead-like physicochemical parameters and its amenability to parallel synthesis via nucleophilic displacement of the terminal chloride.

Application
Selection Property
Validation Focus
Heterocyclic synthesis (dihydroquinolinones, β-lactams)
Chlorine leaving group for intramolecular cyclization
Cyclization efficiency and product purity
δ-opioid receptor ligand research
Chloropropanamide scaffold for receptor binding studies
Binding affinity and antagonist-response profiling
Agrochemical intermediate synthesis
Cost-effective electrophilic reactivity
Scalability and downstream transformation yield
Medicinal chemistry fragment elaboration
Lead-like physicochemical profile (MW, HBD/HBA, logP)
Parallel synthesis and SAR compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
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